Lipophilicity and Predicted CNS Permeability vs. Dimethylisoxazole Analog (CAS 1448128-36-6)
The target compound (cLogP = 1.26) exhibits reduced lipophilicity relative to its dimethylisoxazole analog CAS 1448128-36-6 (cLogP ≈ 2.0). This 0.74 log unit difference reflects the absence of two methyl groups on the isoxazole ring, correlating with improved predicted aqueous solubility and a potentially lower CNS accumulation risk [1]. Both values are computational predictions (ALOGPS 2.1) and should be verified with experimental chromatographic logD7.4 measurements.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.26 |
| Comparator Or Baseline | Dimethylisoxazole analog CAS 1448128-36-6: cLogP ≈ 2.0 |
| Quantified Difference | ΔcLogP ≈ -0.74 log unit |
| Conditions | Computational prediction (ALOGPS 2.1); experimental verification required |
Why This Matters
For projects targeting peripheral or solubility-sensitive targets, a 0.74-log lower lipophilicity can translate to improved aqueous solubility, reduced protein binding, and cleaner in vitro ADME profiles, making 1448134-47-1 preferable to alkylated isoxazole analogs.
- [1] Predicted cLogP from ALOGPS 2.1 for ZINC8768121 and structural comparator. Accessed via ZINC15 and Kuujia compound page (CAS 1448128-36-6). View Source
